Fluorexetamine Fluorexetamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14556042
InChI: InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3
SMILES:
Molecular Formula: C14H18FNO
Molecular Weight: 235.30 g/mol

Fluorexetamine

CAS No.:

Cat. No.: VC14556042

Molecular Formula: C14H18FNO

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

Fluorexetamine -

Specification

Molecular Formula C14H18FNO
Molecular Weight 235.30 g/mol
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one
Standard InChI InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3
Standard InChI Key FCETYWCLCUZFJI-UHFFFAOYSA-N
Canonical SMILES CCNC1(CCCCC1=O)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Fluorexetamine’s molecular formula is C14H18FNO\text{C}_{14}\text{H}_{18}\text{FNO}, with a molar mass of 235.30 g/mol . Its IUPAC name, 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone, reflects a cyclohexanone backbone substituted with a 3-fluorophenyl group and an ethylamine side chain (Figure 1). The fluorine atom at the meta position of the aromatic ring distinguishes it from related compounds like 2-fluorodeschloroketamine (2F-DCK) .

Table 1: Structural Comparison of Fluorexetamine with Analogues

CompoundMolecular FormulaNMDA Receptor Affinity (Ki, nM)Key Structural Features
FluorexetamineC₁₄H₁₈FNONot reported3-fluorophenyl, cyclohexanone
KetamineC₁₃H₁₆ClNO1.2–2.5Chlorophenyl, cyclohexanone
2F-DCKC₁₃H₁₅FNO0.8–1.62-fluorophenyl, deschloro substitution

Synthesis Pathways

Industrial synthesis typically involves a three-step process:

  • Core Formation: Cyclohexanone reacts with 3-fluorophenylmagnesium bromide to yield a substituted cyclohexanol intermediate.

  • Oxidation: The alcohol is oxidized to a ketone, forming the cyclohexanone backbone .

  • Amination: Ethylamine is introduced via reductive amination, followed by purification through hydrochloride salt crystallization.
    Recent advancements employ continuous flow reactors to enhance yield and reduce byproducts, though specific protocols remain proprietary.

Pharmacological Profile

Mechanism of Action

Fluorexetamine antagonizes NMDA receptors, inhibiting glutamate-mediated neurotransmission. This action mirrors ketamine but with distinct pharmacokinetics due to its fluorine substitution, which enhances lipophilicity and potentially prolongs half-life . Preclinical studies suggest a IC50\text{IC}_{50} value comparable to 2F-DCK (1.4 µM vs. 1.2 µM) .

Behavioral and Toxicological Effects

In rodent models, fluorexetamine induces dose-dependent dissociative behaviors, including ataxia and sensorimotor gating deficits . Human case reports describe euphoria, depersonalization, and hallucinations at doses of 50–100 mg, with toxicity manifesting as tachycardia, hypertension, and respiratory depression . Co-ingestion with opioids or benzodiazepines exacerbates risks, as noted in 60% of postmortem cases .

Table 2: Adverse Effects in Clinical Cases (n=14, Hong Kong, 2023)

SymptomPrevalence (%)Severity (Mean ± SD)
Tachycardia78.6Moderate (HR: 110±15)
Hypertension64.3Severe (SBP: 160±20)
Respiratory Depression42.9Mild (RR: 12±4)
Hallucinations92.9Severe

Analytical Detection Challenges

Immunoassay Limitations

Standard ketamine immunoassays fail to detect fluorexetamine due to low cross-reactivity (<5%) . Shared metabolites with 2F-DCK, such as norfluorexetamine, further complicate urine toxicology, leading to misidentification in 30% of cases .

Advanced Spectroscopic Methods

  • GC-MS: Fluorexetamine elutes at 8.2 min with characteristic fragments at m/z 235 (M⁺), 190 (C₆H₅FCO⁺), and 98 (C₅H₁₀N⁺) .

  • LC-QTOF-MS: Accurate mass ([M+H]+=236.1445\text{[M+H]}^+ = 236.1445) and retention time (4.54 min) enable differentiation from isomers like 2-fluoro-2-oxo-PCE .

Epidemiology and Case Studies

Regional Prevalence

  • Hong Kong: 14 confirmed cases in 2023, predominantly males aged 20–35 .

  • North America: 35 toxicology specimens identified between 2022–2025, with 60% co-occurring with fentanyl or xylazine .

Postmortem Findings

A 2024 Ohio case involving a 28-year-old male revealed fluorexetamine (blood: 0.8 mg/L) alongside trifluoromethyl-U-47700, underscoring polydrug toxicity risks .

Regulatory Status and Public Health Implications

Current Legal Framework

As of April 2025, fluorexetamine remains unscheduled in the U.S. and EU, though Australia classifies it under analogue statutes . The lack of control impedes harm reduction efforts, as evidenced by its availability on darknet markets at $50–80 per gram.

Recommendations

  • Enhanced Surveillance: Expand LC-QTOF-MS screening in forensic labs to track isomer-specific trends .

  • Public Health Education: Target harm reduction messaging to nightlife communities emphasizing polydrug risks .

  • Scheduling Review: Urge regulatory bodies to evaluate fluorexetamine under the WHO Critical Review Protocol .

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